2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
This compound features a fluorinated phenoxy group (2-fluorophenoxy) linked via an acetamide bridge to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-15-7-1-2-8-16(15)24-12-17(22)20-13-5-3-6-14(11-13)21-10-4-9-18(21)23/h1-3,5-8,11H,4,9-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVJLQVTYYXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and pyrrolidinone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
N-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Acetamide (T7Y Ligand)
- Structure: Lacks the 2-fluorophenoxy group but retains the phenyl-pyrrolidone-acetamide core.
- Key Differences: Absence of fluorophenoxy reduces molecular weight (MW: 218.25 g/mol vs. target compound's ~344.35 g/mol) and lipophilicity. Reduced steric bulk may enhance binding to compact active sites, as seen in crystallographic studies of protein-ligand interactions .
2-[3-(4-Fluorophenyl)-6-Oxopyridazin-1-yl]-N-(Pyridin-2-yl)Acetamide ()
- Structure : Replaces pyrrolidone with a pyridazinyl ring and substitutes fluorophenyl at position 4.
- Key Differences :
N-(2-Fluorophenyl)-2-[6-Oxo-3-(Thiomorpholin-4-yl)Pyridazin-1-yl]Acetamide ()
- Structure : Incorporates a thiomorpholinyl-substituted pyridazine ring and a 2-fluorophenyl group.
- The pyridazine-thiomorpholine system may exhibit different target selectivity, particularly in kinase inhibition, compared to pyrrolidone-containing analogs .
2-(2-Ethylphenoxy)-N-(2-Methyl-4-Pyrrolidin-1-ylPhenyl)Acetamide ()
- Structure: Substitutes 2-ethylphenoxy for 2-fluorophenoxy and pyrrolidinyl (non-oxidized) for pyrrolidonyl.
- Key Differences: Ethylphenoxy increases hydrophobicity (logP ~3.2 vs. target's ~2.8) but lacks halogen-mediated electronic effects. Pyrrolidinyl (vs.
N-[2-(3-Acetamido-2-Oxopyrrolidin-1-yl)Ethyl]-2-(3-Fluorophenyl)Acetamide ()
- Structure : Features a 3-fluorophenyl group and a pyrrolidone moiety on an ethyl spacer.
- Dual acetamide groups may enhance solubility but introduce steric clashes in narrow binding pockets .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related acetamides, such as EDC-mediated coupling (as in ) or nucleophilic substitution .
- Pharmacological Potential: Pyrrolidone-containing analogs (e.g., ) show activity in kinase inhibition (e.g., ALK), suggesting the target may share similar mechanisms .
- Toxicity Considerations: Fluorophenoxy groups may mitigate hepatotoxicity risks compared to ethylphenoxy derivatives (), which exhibit acute oral toxicity (H302) .
Biological Activity
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C18H18FN3O3
- Molecular Weight : 343.4 g/mol
- CAS Number : 2034339-07-4
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Fluorophenoxy Intermediate : Reaction of 2-fluorophenol with an acylating agent.
- Coupling with Pyrrolidinone Derivative : The fluorophenoxy intermediate is coupled with a pyrrolidinone derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Final Acylation : The resulting compound is acylated to yield the final product.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its potential anticonvulsant properties. Studies have indicated that derivatives containing the pyrrolidine moiety exhibit significant activity against seizures.
Anticonvulsant Activity
Research has shown that compounds similar to this compound demonstrate notable anticonvulsant properties through various mechanisms:
- Voltage-Sensitive Sodium Channels : Compounds in this class have been observed to bind moderately to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs .
- Animal Models : In studies utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, several derivatives exhibited protective effects against seizures, highlighting their potential therapeutic applications .
Structure-Activity Relationship (SAR)
The introduction of fluorine atoms into the molecular structure has been linked to increased metabolic stability and enhanced biological activity. The fluorine atom's small size and high electronegativity can modulate the compound's steric and electronic properties, improving its efficacy in biological systems .
Case Studies
Several studies have reported on the anticonvulsant effects of compounds related to this compound:
- Study A : This study synthesized a series of N-phenylacetamide derivatives and evaluated their anticonvulsant activity in animal models. The results indicated that certain fluorinated derivatives provided significant protection against seizures in both MES and PTZ models .
- Study B : A comparative analysis of various pyrrolidine derivatives revealed that those containing fluorinated aromatic rings exhibited superior anticonvulsant properties compared to their non-fluorinated counterparts. The study emphasized the role of fluorine in enhancing lipophilicity and CNS distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
